molecular formula C8H6BrClO2 B8586078 5-(bromomethyl)-6-chloro-1,3-benzodioxole CAS No. 182479-74-9

5-(bromomethyl)-6-chloro-1,3-benzodioxole

Cat. No.: B8586078
CAS No.: 182479-74-9
M. Wt: 249.49 g/mol
InChI Key: CYVUVCLPZRJNRF-UHFFFAOYSA-N
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Description

5-(bromomethyl)-6-chloro-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromomethyl group and a chlorine atom attached to a benzodioxole ring. Benzodioxoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-6-chloro-1,3-benzodioxole typically involves the bromination of 6-chloro-2H-1,3-benzodioxole. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at reflux temperature. The bromination proceeds via a free radical mechanism, resulting in the formation of the desired bromomethyl derivative .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or column chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(bromomethyl)-6-chloro-1,3-benzodioxole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.

    Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide, sodium thiolate, or sodium alkoxide, and the reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Common oxidizing agents include potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran (THF) or ether.

Major Products Formed

    Nucleophilic Substitution: Substituted benzodioxoles with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl-substituted benzodioxoles.

Scientific Research Applications

5-(bromomethyl)-6-chloro-1,3-benzodioxole has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to undergo various chemical transformations.

    Material Science: It is employed in the synthesis of functional materials, such as polymers and dyes, due to its unique structural properties.

    Biological Studies: The compound is used in biochemical assays and studies to investigate its interactions with biological targets.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-6-chloro-1,3-benzodioxole depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition or activation of biological functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-6-chloro-2H-1,3-benzodioxole
  • 5-(Hydroxymethyl)-6-chloro-2H-1,3-benzodioxole
  • 5-(Methoxymethyl)-6-chloro-2H-1,3-benzodioxole

Uniqueness

5-(bromomethyl)-6-chloro-1,3-benzodioxole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is advantageous in synthetic applications where selective functionalization is required.

Properties

CAS No.

182479-74-9

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

5-(bromomethyl)-6-chloro-1,3-benzodioxole

InChI

InChI=1S/C8H6BrClO2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,3-4H2

InChI Key

CYVUVCLPZRJNRF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CBr)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.5 g of 6-chloropiperonyl alcohol are dissolved in 80 ml of ethyl ether. The solution is cooled to 0° C. and then 1.9 ml of PBr3 are added. The mixture is stirred at ambient temperature for 18 hours. It is poured onto ice and then extraction is carried out with AcOEt. The organic phase is washed with a saturated NaCl solution. 3.3 g of powder are obtained.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Two

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